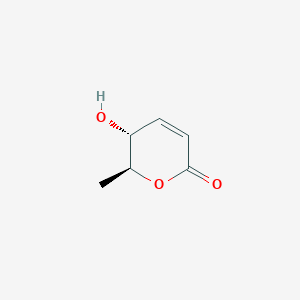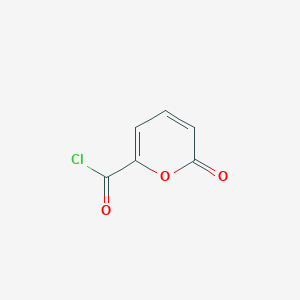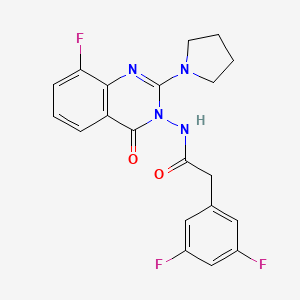
(2,3-Dichloropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dichloropropyl)benzene is an organic compound with the molecular formula C9H10Cl2. It consists of a benzene ring substituted with a 2,3-dichloropropyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3-Dichloropropyl)benzene can be synthesized through several methods. One common method involves the reaction of benzene with 2,3-dichloropropene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of propylbenzene, followed by purification steps to isolate the desired compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichloropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the dichloropropyl group to a propyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Chlorinated benzyl alcohols or carboxylic acids.
Reduction: Propylbenzene.
Substitution: Hydroxyl or amino-substituted benzene derivatives.
Scientific Research Applications
(2,3-Dichloropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dichloropropyl)benzene involves its interaction with molecular targets in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of chlorine atoms makes it reactive towards nucleophilic substitution reactions, while the benzene ring can participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dichloropropyl)benzene
- (2,3-Dichloropropene)
- (1,2,3-Trichloropropane)
Uniqueness
(2,3-Dichloropropyl)benzene is unique due to its specific substitution pattern on the benzene ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound has distinct chemical properties and applications, making it valuable in various research and industrial contexts.
Properties
CAS No. |
67168-93-8 |
|---|---|
Molecular Formula |
C9H10Cl2 |
Molecular Weight |
189.08 g/mol |
IUPAC Name |
2,3-dichloropropylbenzene |
InChI |
InChI=1S/C9H10Cl2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
CDHPWAOQHJASOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


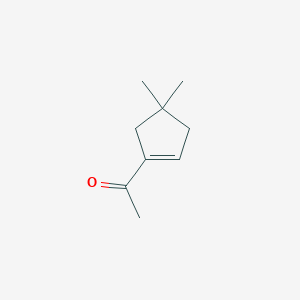
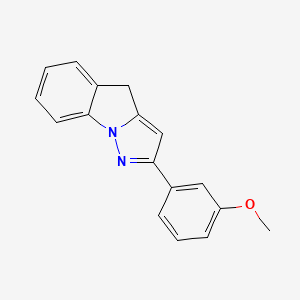
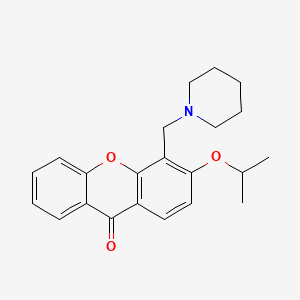
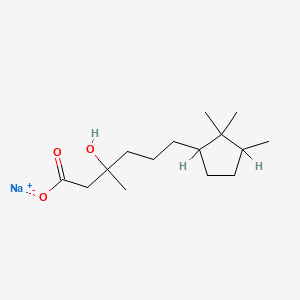
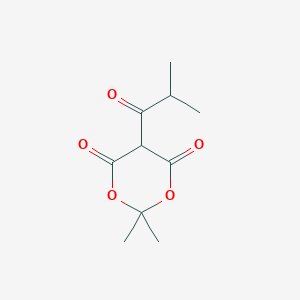

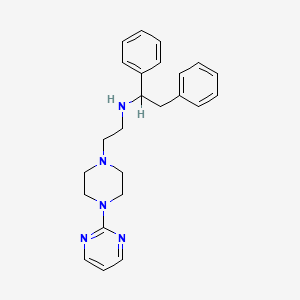
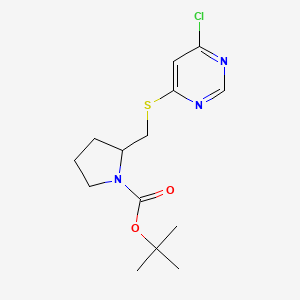
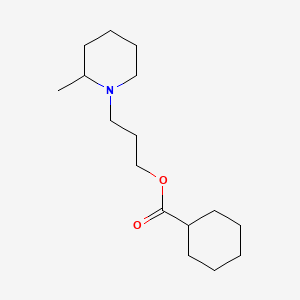
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)

